5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene

Description

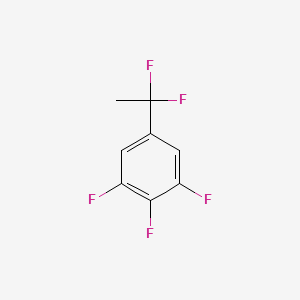

5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three fluorine atoms at positions 1, 2, and 3, and a 1,1-difluoroethyl (-CF₂CH₃) group at position 5. This structure confers unique electronic and steric properties due to the strong electron-withdrawing effects of fluorine and the bulky difluoroethyl substituent.

Propriétés

IUPAC Name |

5-(1,1-difluoroethyl)-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-8(12,13)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKFHBOJYINWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Reagents and Conditions

- Difluoroalkylating reagent: 1,1-Difluoroethyl chloride (CH3CF2Cl), prepared via fluorination of chlorinated precursors.

- Aryl precursor: 1,2,3-trifluorophenylboronic acid or related boronic acids.

- Catalyst: NiCl2(PPh3)2 (nickel(II) chloride bis(triphenylphosphine)) is the most effective catalyst.

- Ligand: 4,4'-Dimethoxy-2,2'-bipyridine (L1) enhances catalytic activity.

- Base: Potassium carbonate (K2CO3) is optimal for deprotonation and catalyst turnover.

- Additive: 4-Dimethylaminopyridine (DMAP) significantly improves yields.

- Solvent: 1,2-Dimethoxyethane (DME).

- Temperature: Typically 110 °C.

- Reaction time: 5 to 12 hours.

Optimization Data Summary

| Parameter | Variations Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Ligand | bpy, L1, L2, L3, L4, phen, L5 | L1 (4,4'-Dimethoxy-2,2'-bipyridine) | 15 |

| Additive | None, DMAP (10-100 mol%), pyridine variants | DMAP (70 mol%) | 61 |

| Catalyst Loading (Ni/Ligand) | 7/7, 5/5, 3/3, 1.5/1.5 mol% | 3/3 mol% | 70 |

| Nickel Catalyst Type | NiCl2(PPh3)2, NiCl2·dppe, NiCl2·DME, others | NiCl2(PPh3)2 | 70 |

| Temperature | 90, 110, 130 °C | 110 °C | 70 |

| Base | K2CO3, LiOtBu, NaOtBu, K3PO4, Na2CO3, Cs2CO3 | K2CO3 (2 equiv.) | 70 |

| Reaction Time | 4, 5, 12 hours | 5 hours | 70 |

Note: Yields refer to isolated yields of difluoroethylated aryl products under optimized conditions.

Reaction Mechanism Insights

- The reaction proceeds via oxidative addition of the difluoroethyl chloride to the nickel(0) catalyst.

- Transmetalation with the arylboronic acid forms a nickel(II) intermediate.

- Reductive elimination yields the desired this compound.

- Radical inhibition and clock experiments confirm the involvement of radical intermediates, suggesting a single-electron transfer pathway during oxidative addition.

Preparation of 1,1-Difluoroethyl Chloride (CH3CF2Cl)

The key reagent 1,1-difluoroethyl chloride is synthesized by fluorination of chlorinated aromatic precursors using Olah’s reagent (HF-pyridine complex).

- Reaction is performed at 15–20 °C with controlled addition of chlorinated aromatic compounds to HF-pyridine.

- The reaction mixture is stirred for 10 hours.

- Product is isolated by extraction and distillation, achieving >95% purity.

- Main impurities include trifluoromethylbenzene and chlorodifluorobenzene derivatives.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although the presence of fluorine atoms can influence the reactivity and selectivity of these processes.

Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex fluorinated aromatic compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

One of the primary applications of 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene lies in its role as an intermediate in pharmaceutical synthesis. The difluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates.

Case Study: Antibacterial Agents

Research has shown that derivatives of trifluorobenzene are useful in developing quinolone antibiotics. For example:

- Danofloxacin , an antibiotic derived from trifluorobenzene intermediates, demonstrates broad-spectrum antibacterial activity. The incorporation of difluoroethyl groups can improve the pharmacokinetic properties of such compounds .

Material Science Applications

In addition to pharmaceuticals, this compound is explored for its potential in material science.

Case Study: Polymer Chemistry

Fluorinated compounds are known for their thermal stability and resistance to solvents. Research indicates that incorporating this compound into polymer matrices can enhance:

- Thermal Stability : Fluorinated polymers exhibit improved heat resistance.

- Chemical Resistance : The presence of fluorine atoms provides resistance against solvents and chemicals .

Mécanisme D'action

The mechanism of action of 5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is primarily related to its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can modulate the electronic properties of the compound, influencing its binding affinity and selectivity towards specific molecular targets .

Comparaison Avec Des Composés Similaires

Structural and Substituent Effects

Key Observations :

- Substituent Position : The position of the difluoroethyl group significantly impacts reactivity. For example, 5-substituted derivatives (target compound) may exhibit different steric hindrance compared to 2-substituted analogs .

- Electron-Withdrawing Effects : Fluorine atoms deactivate the benzene ring, reducing electrophilic substitution reactivity. Bromine or methoxy groups (e.g., in ) introduce additional reactivity or polarity.

- Lipophilicity : The difluoroethyl group (-CF₂CH₃) increases LogP compared to bromomethyl (-CH₂Br) but is less lipophilic than extended aryl-ether substituents (LogP 5.7 in ).

Physical and Chemical Properties

Notes:

Activité Biologique

5-(1,1-Difluoroethyl)-1,2,3-trifluorobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological implications, and relevant research findings.

The compound features a trifluorobenzene ring substituted with a difluoroethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that fluorinated compounds can exhibit significant anticancer activities. The structural modifications provided by the difluoroethyl and trifluorobenzene moieties may enhance the binding affinity to cancer cell targets.

- Case Study : A study on fluorinated compounds demonstrated antiproliferative activity against lung and breast cancer cells. The modifications in the molecular structure led to improved efficacy compared to non-fluorinated analogs .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit IRAK4 kinase activity, which is implicated in various inflammatory and autoimmune diseases . This suggests a potential pathway for therapeutic applications in conditions such as rheumatoid arthritis and multiple sclerosis.

- Modulation of Lipophilicity : The presence of fluorine atoms alters the lipophilicity of the compound, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Enhanced lipophilicity may lead to better membrane permeability and bioavailability .

Table of Biological Activities

Additional Studies

- A review highlighted the importance of difluoromethylation in drug design, emphasizing how fluorinated compounds can improve the pharmacological profiles of therapeutic agents .

- Research into other fluorinated compounds suggests that substitutions can lead to enhanced hydrogen-bonding capabilities, which may further influence biological interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.